molecular formula C15H13N5O B12223771 N-[(3-aminoisoindolylidene)azamethyl](2-aminophenyl)carboxamide

N-[(3-aminoisoindolylidene)azamethyl](2-aminophenyl)carboxamide

Cat. No.: B12223771
M. Wt: 279.30 g/mol
InChI Key: YZKLYCQCWIDQRL-UHFFFAOYSA-N
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Description

N-(3-aminoisoindolylidene)azamethylcarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminoisoindolylidene)azamethylcarboxamide typically involves the construction of the indole nucleus followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may involve the reaction of 3-aminoisoindole with appropriate reagents to introduce the azamethyl and aminophenyl groups.

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained in high yield. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminoisoindolylidene)azamethylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-aminoisoindolylidene)azamethylcarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-2-methylquinoline-4-carboxamide
  • (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide
  • Indole-2-carboxamide derivatives

Uniqueness

N-(3-aminoisoindolylidene)azamethylcarboxamide is unique due to its specific functional groups and the positions at which they are attached to the indole nucleus. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

2-amino-N-[(3-amino-2H-isoindol-1-yl)imino]benzamide

InChI

InChI=1S/C15H13N5O/c16-12-8-4-3-7-11(12)15(21)20-19-14-10-6-2-1-5-9(10)13(17)18-14/h1-8,18H,16-17H2

InChI Key

YZKLYCQCWIDQRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=NC2=C3C=CC=CC3=C(N2)N)N

Origin of Product

United States

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